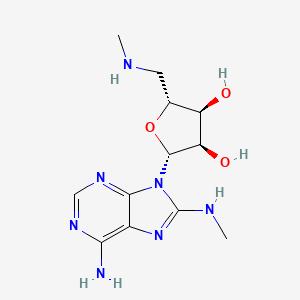

5'-Deoxy-5',8-bis(methylamino)adenosine

Description

5'-Deoxy-5',8-bis(methylamino)adenosine is a synthetic adenosine derivative characterized by methylamino substitutions at the 5' and 8 positions of the purine scaffold. This compound is structurally distinct from natural adenosine due to the absence of the 5'-hydroxyl group and the addition of methylamino groups, which confer unique biochemical properties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and protective group strategies, as seen in analogs like 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine .

Properties

Molecular Formula |

C12H19N7O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(methylaminomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H19N7O3/c1-14-3-5-7(20)8(21)11(22-5)19-10-6(18-12(19)15-2)9(13)16-4-17-10/h4-5,7-8,11,14,20-21H,3H2,1-2H3,(H,15,18)(H2,13,16,17)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

DNNBKPUCPWYBPB-IOSLPCCCSA-N |

Isomeric SMILES |

CNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2NC)N)O)O |

Canonical SMILES |

CNCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2NC)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Adenosine Derivatives

*Calculated based on molecular formulas.

Key Findings:

Enzyme Specificity: 5'-Deoxy-5',8-bis(methylamino)adenosine and DMAMA target AdoMetDC, a rate-limiting enzyme in polyamine biosynthesis. Both compounds act as transition-state analogs, irreversibly inhibiting the enzyme . MTA, a natural byproduct of polyamine synthesis, is metabolized by MTAPase to adenine and methylthioribose-1-phosphate. Unlike the target compound, MTA modulates central metabolism and cell-cycle progression in CHO cells .

Biological Activity :

- MTA demonstrates neuroprotective effects via antioxidant pathways (e.g., glutathione modulation) and enhances recombinant protein production in biopharmaceutical systems .

- 5'-Deoxy-5'-halogenated analogs (e.g., 5'-iodo derivatives) are substrates for MTAPase and exhibit antiviral activity, but their cytotoxicity varies with halogen size .

Structural Impact on Function: The 5'-C-methyl group in 5'-deoxy-5'-amino-5'-C-methyl adenosine enhances DOT1L inhibition compared to non-methylated analogs, highlighting the role of steric effects in enzyme binding . Methylthio vs. Methylamino: MTA’s sulfur atom facilitates nucleophilic cleavage by MTAPase, whereas methylamino groups in the target compound stabilize interactions with AdoMetDC’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.